molecular formula C23H32N2O4S2 B423953 N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide

N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide

Cat. No.: B423953
M. Wt: 464.6g/mol
InChI Key: UALKMVLXYZWUQB-UHFFFAOYSA-N
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Description

N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide is a complex organic compound with a molecular formula of C23H32N2O4S2 and a molecular weight of 464.64118 . This compound is characterized by its unique structure, which includes a tert-butylsulfanyl group, an ethoxy group, and a sulfonyl anilino group. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide involves multiple steps, including the introduction of the tert-butylsulfanyl group and the ethoxy group. The reaction conditions typically require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide involves its interaction with specific molecular targets and pathways. These interactions can lead to changes in the activity of enzymes, receptors, or other proteins, resulting in various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

N-[2-(tert-butylsulfanyl)ethyl]-2-[N-(2-ethoxyphenyl)-4-methylbenzenesulfonamido]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that are not found in simpler analogs .

Properties

Molecular Formula

C23H32N2O4S2

Molecular Weight

464.6g/mol

IUPAC Name

N-(2-tert-butylsulfanylethyl)-2-(2-ethoxy-N-(4-methylphenyl)sulfonylanilino)acetamide

InChI

InChI=1S/C23H32N2O4S2/c1-6-29-21-10-8-7-9-20(21)25(17-22(26)24-15-16-30-23(3,4)5)31(27,28)19-13-11-18(2)12-14-19/h7-14H,6,15-17H2,1-5H3,(H,24,26)

InChI Key

UALKMVLXYZWUQB-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NCCSC(C)(C)C)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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